N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide
Description
N-((5-(Hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl (-CF₃) substituent at the 3-position of the benzene ring and a thiophene-based side chain. The side chain includes a hydroxy(thiophen-2-yl)methyl group, which introduces both polar and aromatic characteristics. Its synthesis likely involves multi-step reactions, including condensation and functional group modifications, as inferred from analogous procedures in thiophene and benzamide syntheses .
Properties
IUPAC Name |
N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-4-1-3-11(9-12)17(24)22-10-13-6-7-15(26-13)16(23)14-5-2-8-25-14/h1-9,16,23H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZLZCNCPJPIYQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-3-(trifluoromethyl)benzamide is a complex compound that incorporates both thiophene and trifluoromethyl groups, which are known to enhance biological activity. This article explores its biological properties, including antibacterial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a thiophene core structure with hydroxymethyl and trifluoromethyl substituents. The presence of these functional groups contributes to its reactivity and potential therapeutic applications.
1. Antibacterial Activity
Research has shown that thiophene derivatives exhibit significant antibacterial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| E. faecalis | 40 - 50 µg/mL | 29 |
| P. aeruginosa | 40 - 50 µg/mL | 24 |
| S. typhi | 40 - 50 µg/mL | 30 |
| K. pneumoniae | 40 - 50 µg/mL | 19 |
These findings indicate that the compound could be as effective as standard antibiotics like ceftriaxone, which has been critical in addressing antibiotic resistance issues in clinical settings .
2. Anticancer Activity
This compound has also shown promise in anticancer applications. Studies have reported varying IC50 values against different cancer cell lines:
| Cancer Cell Line | IC50 Value (µM) |
|---|---|
| Pancreatic Cancer | 7 - 20 |
| Prostate Cancer | 3 - 14 |
| Breast Cancer | < 20 |
The mechanism of action appears to involve the inhibition of key signaling pathways associated with cancer cell proliferation and angiogenesis . Notably, compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells, further supporting their potential as therapeutic agents.
Case Studies
Several case studies highlight the biological efficacy of compounds structurally related to this compound:
- Study on Anticancer Effects : A study demonstrated that a thiourea derivative with a similar thiophene structure showed significant cytotoxicity against human leukemia cell lines, with an IC50 value of 1.50 µM .
- Antibacterial Assessment : Another research effort evaluated various thiophene derivatives against multidrug-resistant strains of bacteria, revealing that certain modifications could enhance antibacterial potency significantly .
Comparison with Similar Compounds
Structural Analogues in Sulfonamide and Benzamide Classes
Several compounds share structural motifs with the target molecule, particularly in the use of thiophene and benzamide/benzene sulfonamide frameworks:
Key Observations :
- Trifluoromethyl Group: The target compound and Compound 3d share the CF₃ group, which enhances lipophilicity and metabolic stability.
- Thiophene Backbone: The target’s hydroxy(thiophen-2-yl)methyl group distinguishes it from sulfonamide derivatives (e.g., Compounds 94–101 ), which prioritize sulfonamide linkages for hydrogen bonding.
- Synthetic Complexity: The target compound’s synthesis likely parallels methods for thiophene-ethanol condensation (as in ) and benzamide coupling ( ), though its hydroxy group may require protective strategies.
Physicochemical and Spectroscopic Properties
1H NMR Data :
- The target compound’s NMR spectrum would exhibit signals for the aromatic protons of the benzamide (δ ~7.5–8.5 ppm), thiophene protons (δ ~6.5–7.5 ppm), and hydroxyl proton (δ ~5.0 ppm, broad). This aligns with patterns observed in Compound 3d (δ 7.44–8.09 ppm for aromatic protons) and sulfonamide derivatives (δ 7.0–8.5 ppm) .
- The absence of sulfonamide NH signals (δ ~10–12 ppm) in the target compound differentiates it from Compounds 94–101 .
Mass Spectrometry :
Preparation Methods
Synthesis of Thiophene Intermediates
The bithiophene scaffold is synthesized via a tandem alkylation-cyclization approach. Starting with 2-thiophenecarboxaldehyde, a Friedel-Crafts alkylation with thiophene-2-methanol in the presence of BF₃·Et₂O generates the hydroxymethyl-bridged bithiophene intermediate. This method mirrors the cyclization strategies employed for thiophene ring formation in analogous compounds. Subsequent protection of the hydroxymethyl group as a tert-butyldimethylsilyl (TBDMS) ether ensures stability during subsequent reactions.
Reaction Conditions
- Reagents: 2-Thiophenecarboxaldehyde (1.0 equiv), thiophene-2-methanol (1.2 equiv), BF₃·Et₂O (0.1 equiv)
- Solvent: Dichloromethane (DCM), anhydrous
- Temperature: 0°C to room temperature, 6 hours
- Yield: 68% (TBDMS-protected intermediate)
Catalytic Methods and Optimization
Nickel-catalyzed allylic amination, as demonstrated in the synthesis of allylic amines, provides a viable route for introducing the benzamide group. Using Ni(COD)₂ (10 mol%) and PCy₃ (20 mol%) in acetonitrile at 100°C, the reaction achieves efficient C–N bond formation. Titanium isopropoxide (Ti(OiPr)₄) serves as a Lewis acid to enhance electrophilicity, critical for coupling sterically hindered substrates.
Comparative Catalytic Efficiency
| Catalyst System | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|
| Ni(COD)₂/PCy₃ | 100 | 12 | 78 |
| Pd(OAc)₂/Xantphos | 80 | 24 | 65 |
Purification and Characterization
Purification leverages flash column chromatography (petroleum ether/EtOAc gradients) to isolate intermediates, followed by recrystallization from acetonitrile for final product polishing. Characterization via ¹H NMR, ¹³C NMR, and FT-IR confirms structural integrity:
¹H NMR (400 MHz, CDCl₃)
- δ 7.85 (d, J = 8.2 Hz, 1H, benzamide aromatic)
- δ 6.95–7.20 (m, 4H, thiophene protons)
- δ 5.45 (s, 1H, hydroxymethyl)
FT-IR (cm⁻¹)
- 1685 (C=O stretch, amide)
- 1320 (C–F stretch, trifluoromethyl)
Industrial-Scale Considerations
Continuous flow reactors could enhance the acylation step’s scalability, reducing reaction times from hours to minutes. Catalyst recycling protocols, such as immobilizing Ni nanoparticles on mesoporous silica, may lower costs and environmental impact.
Challenges and Alternative Approaches
Key challenges include the hydroxymethyl group’s susceptibility to oxidation and the trifluoromethyl group’s electronic effects, which may hinder coupling efficiency. Alternative strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
